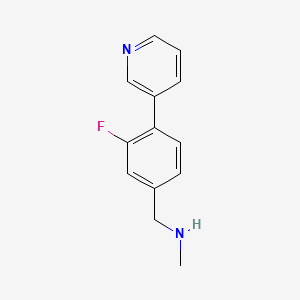

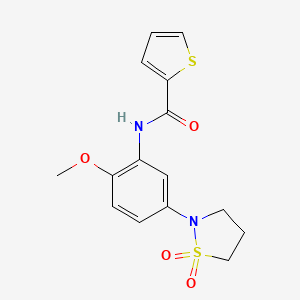

![molecular formula C27H28N4O3S2 B2545665 N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide CAS No. 922594-96-5](/img/structure/B2545665.png)

N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a derivative of sulfonamide, a class of compounds known for their antimicrobial and antiproliferative properties. Sulfonamides have been extensively studied and utilized in the development of various therapeutic agents.

Synthesis Analysis

The synthesis of related sulfonamide derivatives is described in the first paper, where a series of N-ethyl-N-methylbenzenesulfonamide derivatives were prepared. The starting material, 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide, was obtained through the reaction of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide with bromine in a dioxane/diethylether mixture. This process likely involves the substitution of a bromine atom into the acetyl group, facilitating further reactions to create the thiazole and other moieties .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was confirmed using elemental analysis and spectral data, including IR, 1H, and 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the functional groups present in the compound, which are crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The compounds synthesized in the first paper exhibit a variety of chemical reactions due to the presence of different biologically active moieties, such as thiazoles and thiadiazines. These moieties can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which are essential for their biological activity. The presence of the thiazole ring, in particular, is known to enhance cytotoxic activity against certain human cell lines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, sulfonamide derivatives generally exhibit a range of properties that make them suitable for biological applications. These properties include solubility in polar solvents, stability under physiological conditions, and the ability to cross cell membranes, which are influenced by the molecular structure and substituents on the sulfonamide scaffold .

Biological Activity

The biological screening of the synthesized sulfonamide derivatives revealed significant cytotoxic activity against human cell lines, such as alveolar adenocarcinoma carcinoma (lung) (A-549) and liver carcinoma (HepG2). Compound 8, with an imidazo[2,1-b]thiazole moiety, showed potent activity against the A-549 cell line, while compound 11 with a 2-cyanomethyl thiazole moiety exhibited significant activity against the HepG2 cell line. Additionally, compound 9 demonstrated notable antimicrobial activity, surpassing reference drugs in efficacy .

Case Studies and Applications

Although the provided papers do not mention specific case studies, the cytotoxic and antimicrobial activities of these compounds suggest potential applications in treating infections and cancer. The molecular docking studies performed using the Molecular Operating Environment (MOE) indicate that these compounds could act as inhibitors against the dihydrofolate reductase (DHFR) enzyme, which is a common target in antimicrobial and anticancer therapies .

Scientific Research Applications

Antiproliferative Activity

Research has identified certain derivatives of the dibenzothiazine core, including those similar to the compound , as having potential antiproliferative activity against human solid tumor cell lines, targeting tubulin dynamics. These compounds exhibit promising activity, highlighting their potential in cancer research and treatment strategies (Guerra et al., 2021).

Antimicrobial Properties

Another avenue of research involves the synthesis of derivatives with the goal of exploring their antimicrobial activities. Studies have focused on the preparation of various substituted benzothiazoles and related compounds, demonstrating their effectiveness against bacterial and fungal strains, which suggests a potential role in developing new antimicrobial agents (Patel & Agravat, 2007).

Anticancer Effects

Further investigations have been conducted into the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, revealing that certain compounds exhibit potent cytotoxic activity against cancer cell lines. This research points to the potential of these compounds in the development of novel anticancer therapies (Abd El-Gilil, 2019).

Miscellaneous Applications

Research into similar compounds has also highlighted their diverse potential applications, including antiviral activity against tobacco mosaic virus and potential use in Parkinson's disease therapy due to their D2/D3 agonist properties. These studies underscore the broad therapeutic potential of such compounds, ranging from plant pathology to neurodegenerative disease treatment (Xia, 2015); (Das et al., 2015).

Mechanism of Action

Target of Action

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.

Pharmacokinetics

The pharmacokinetic profile of similar benzothiazole derivatives has been found to be favorable .

Result of Action

tuberculosis , indicating that they may have bactericidal or bacteriostatic effects.

Action Environment

The stability and efficacy of similar benzothiazole derivatives have been found to be favorable .

properties

IUPAC Name |

N-[2-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3S2/c1-3-20-10-13-24-25(18-20)35-27(28-24)31-16-14-30(15-17-31)26(32)22-6-4-5-7-23(22)29-36(33,34)21-11-8-19(2)9-12-21/h4-13,18,29H,3,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJZBTZSLUQZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

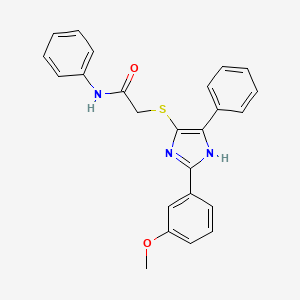

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2545583.png)

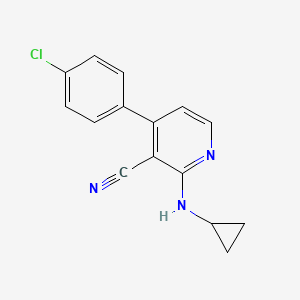

![2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2545588.png)

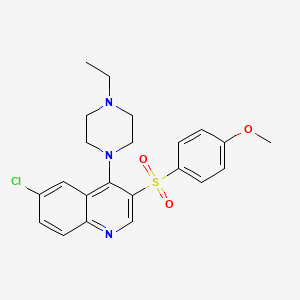

![2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2545590.png)

amine](/img/structure/B2545591.png)

![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2545595.png)

![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)